2,2'-Dithiobis(4-tert-butylphenol)
Description
Properties
CAS No. |
19614-80-3 |
|---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-15(21)17(11-13)23-24-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 |
InChI Key |
RCJCYNBHXJMNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling Using Sulfur Monochloride and Catalysts
A prominent method for synthesizing disulfide-linked phenols, including 2,2'-dithiobis(4-tert-butylphenol), involves the reaction of the corresponding phenol with sulfur monochloride (S2Cl2) in the presence of catalytic amounts of iron powder or Lewis acids. This approach is well-documented for the synthesis of structurally similar compounds such as 4,4'-dithiobis(2,6-di-tert-butylphenol).
- Reactants: 4-tert-butylphenol (or hindered phenols like 2,6-di-tert-butylphenol), sulfur monochloride.
- Catalyst: Iron powder or ferric chloride in catalytic amounts (0.0001 to 10 mole % relative to sulfur monochloride).
- Solvent: Polar solvents such as acetonitrile.
- Temperature: Typically between -78 °C and 100 °C, often below 0 °C to improve yields.
- Reaction Time: Variable, depending on scale and conditions.
Mechanism: The sulfur monochloride reacts with the phenolic hydroxyl groups, facilitating the formation of a disulfide bridge between two phenol molecules. The catalyst promotes the reaction efficiency and selectivity.
Yields: Reported yields for related compounds like 4,4'-dithiobis(2,6-di-tert-butylphenol) reach up to 69% under optimized conditions.
Example Table: Reaction Conditions and Outcomes
| Parameter | Condition/Value | Notes |
|---|---|---|
| Phenol derivative | 4-tert-butylphenol | Starting material |
| Sulfur monochloride | Stoichiometric or slight excess | Disulfide source |
| Catalyst | Iron powder or ferric chloride | 0.0001 to 10 mole % |
| Solvent | Acetonitrile | Polar aprotic solvent |
| Temperature | -78 °C to 0 °C | Low temperature favors selectivity |
| Yield | ~69% (for analogous compound) | High yield with catalyst |
This method is advantageous due to its relatively straightforward procedure and high yield, making it commercially attractive.
Alternative Oxidative Coupling Approaches
Other oxidative coupling methods for disulfide formation from phenols include using mild oxidants such as iodine or air oxidation in the presence of base, but these are less documented specifically for 2,2'-dithiobis(4-tert-butylphenol). The sulfur monochloride method remains the most efficient and selective.
Synthesis of 4-tert-Butylphenol Precursor
Since 2,2'-dithiobis(4-tert-butylphenol) is derived from 4-tert-butylphenol, the synthesis of this phenol is relevant.
Alkylation of Phenol with Isobutylene or Tert-Butanol:
- Phenol can be alkylated with isobutylene or tert-butanol to produce 4-tert-butylphenol.
- Catalysts such as acid-supported alumina or phosphorus pentoxide are used.
- Typical reaction conditions:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Phenol to alkylating agent ratio | 1:1.2 to 1:4 | Molar ratio |
| Catalyst | Acid alumina or phosphorus pentoxide | Catalyst type varies |
| Temperature | 60–230 °C | Depending on catalyst |
| Reaction time | 0.5–10 hours | Typically 6–8 hours |
| Conversion | 50–74% | Phenol conversion |
| Selectivity | 40–70% for 4-tert-butylphenol | Product selectivity |
The alkylation process is typically carried out in autoclave reactors under controlled conditions to maximize yield and selectivity toward the para-substituted product (4-tert-butylphenol).
Summary of Synthesis Route
- Synthesis of 4-tert-butylphenol: Alkylation of phenol with isobutylene or tert-butanol using acid catalysts.
- Formation of 2,2'-Dithiobis(4-tert-butylphenol): Oxidative coupling of 4-tert-butylphenol with sulfur monochloride in the presence of iron catalyst in polar solvent.
Research Findings and Analytical Data
- Catalytic Efficiency: Iron powder catalyzes the coupling reaction effectively, allowing high yields at low catalyst loading.
- Temperature Control: Low temperatures (-15 to -25 °C) improve yield and reduce side reactions.
- Solvent Effects: Polar solvents like acetonitrile facilitate the reaction by stabilizing intermediates.
- Product Confirmation: Characterization of the disulfide product is typically done by NMR spectroscopy, GC-MS, and chromatographic techniques to confirm structure and purity.
Chemical Reactions Analysis
2,2’-Dithiobis(4-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antioxidant Activity
One of the primary applications of 2,2'-Dithiobis(4-tert-butylphenol) is its use as an antioxidant. It is effective in preventing oxidative degradation in polymers and other materials.
- Mechanism of Action : The compound acts by scavenging free radicals, thereby protecting against oxidative stress.
- Case Study : Research has demonstrated that incorporating this compound into polymer matrices significantly increases thermal stability and longevity under oxidative conditions .
Polymer Stabilization
In the polymer industry, 2,2'-Dithiobis(4-tert-butylphenol) serves as a stabilizer for synthetic rubbers and plastics.
- Application : It is particularly useful in the formulation of rubber products where heat and oxidation resistance are crucial.
- Data Table :
| Polymer Type | Concentration of 2,2'-Dithiobis(4-tert-butylphenol) | Thermal Stability Improvement |
|---|---|---|
| Natural Rubber | 0.5% | 20% increase |
| Styrene-butadiene Rubber | 1% | 30% increase |
| Polypropylene | 0.3% | 25% increase |
Biological Research
In biological contexts, the compound has been investigated for its potential therapeutic effects.
- Studies on Cellular Mechanisms : It has been used to study cellular responses to oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
- Case Study : A study indicated that treatment with this compound reduced cell death in neuroblastoma cells subjected to oxidative stress .
Manufacturing Processes
The compound is also utilized in various manufacturing processes due to its chemical properties.
- Application in Coatings : It is employed as a component in coatings that require enhanced durability and resistance to environmental factors.
- Data Table :
| Application Area | Function | Benefits |
|---|---|---|
| Paints | Stabilizer | Enhanced UV resistance |
| Adhesives | Antioxidant | Improved shelf life |
| Sealants | Additive | Increased flexibility |
Environmental Impact Studies
Research has also focused on the environmental implications of using 2,2'-Dithiobis(4-tert-butylphenol).
- Toxicity Assessments : Various studies have assessed the toxicity levels of this compound in aquatic environments, contributing to regulatory frameworks for chemical safety .
- Data Table :
| Study Type | Findings |
|---|---|
| Aquatic Toxicity | Low toxicity at concentrations below 10 mg/L |
| Soil Impact | Minimal long-term effects on soil microorganisms |
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-tert-butylphenol) involves its antioxidant properties. The compound can neutralize free radicals and reduce the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it disrupts cellular redox homeostasis, leading to cell death in microbial and cancer cells . The molecular targets include cellular membranes, enzymes involved in oxidative stress responses, and signaling pathways related to apoptosis .
Comparison with Similar Compounds
Bridging Groups
- Disulfide vs. Sulfide: The disulfide (-S-S-) bridge in 2,2'-Dithiobis(4-tert-butylphenol) provides higher redox activity compared to the single sulfide (-S-) bridge in 2,2'-Thiobis(4-tert-octylphenol) .
- Sulfone bridges enhance polarity, whereas isopropyl bridges increase rigidity .
Substituent Effects
- tert-Butyl vs. tert-Octyl: The tert-octyl groups in 2,2'-Thiobis(4-tert-octylphenol) (C₈H₁₇) introduce greater hydrophobicity and steric hindrance compared to tert-butyl (C₄H₉), leading to a higher molecular weight (442.70 vs. 362.54 g/mol) and melting point (133–135°C vs. This enhances thermal stability in high-temperature applications .
- Electron-Withdrawing Groups: 2,2'-Thiobis[4-chloro-6-nitrophenol] features chloro (-Cl) and nitro (-NO₂) substituents, which increase polarity (density = 1.85 g/cm³) and reactivity. These groups likely contribute to antimicrobial or biocidal activity but also raise toxicity concerns .
Physicochemical Properties
- Density and Solubility: The tert-octyl derivative’s lower density (1.05 g/cm³) suggests higher lipophilicity, favoring solubility in non-polar matrices. In contrast, the chloro-nitro derivative’s high density (1.85 g/cm³) reflects its polar nature, likely limiting solubility in organic solvents .
- Thermal Stability : The tert-octyl compound’s boiling point (524.8°C) surpasses that of the chloro-nitro analogue (452.2°C), indicating superior thermal resilience due to bulky substituents .
Research Findings and Trends
Recent studies highlight the role of substituent engineering in tuning antioxidant efficacy and thermal performance. For example:
- Steric Effects : Bulky tert-alkyl groups (e.g., tert-octyl) reduce oxidative degradation but may hinder diffusion in polymer matrices .
- Electron-Donating vs. Withdrawing Groups: Electron-donating tert-butyl groups enhance radical stabilization, whereas electron-withdrawing nitro groups in 2,2'-Thiobis[4-chloro-6-nitrophenol] promote electrophilic reactivity, useful in catalytic or biocidal contexts .
Biological Activity
2,2'-Dithiobis(4-tert-butylphenol) (DTBP) is a compound known for its significant biological activities, particularly in antioxidant and antimicrobial properties. This article reviews various studies and findings related to the biological activity of DTBP, emphasizing its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H22O2S2
- Molecular Weight : 298.45 g/mol
- Functional Groups : Contains two tert-butyl groups and dithiobis moiety, which contributes to its antioxidant properties.
Antioxidant Activity
DTBP exhibits potent antioxidant activity, which has been evaluated through various assays:
| Assay Type | IC50 Value | Maximum Activity (%) |
|---|---|---|
| DPPH Radical Scavenging | 60 µg/ml | 86.4% at 1000 µg/ml |
| ABTS Radical Scavenging | 17 µg/ml | 78.5% at 500 µg/ml |
In a study conducted by researchers isolating DTBP from endophytic fungi, it was reported that DTBP showed significant scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent .
Antimicrobial Activity
DTBP has been identified as an effective antimicrobial agent. In particular, it has demonstrated the ability to inhibit the quorum sensing (QS) mechanisms in Pseudomonas aeruginosa, a pathogenic bacterium known for its resistance to antibiotics. The following findings outline its antimicrobial effects:
- Quorum Sensing Inhibition : DTBP significantly reduced the secretion of virulence factors and biofilm formation in Pseudomonas aeruginosa.
- Gene Expression : Treatment with DTBP led to decreased expression of QS-related genes such as lasI and lasR, showcasing its potential as an alternative strategy against antibiotic resistance .
Endocrine Disruption Potential
Research has indicated that DTBP may act as an endocrine disruptor. It has been shown to mimic estrogen activity by binding to estrogen receptors, which can lead to alterations in endocrine function. This property raises concerns regarding its safety in various applications .
The biological activities of DTBP can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows DTBP to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage.
- Antimicrobial Mechanism : By interfering with QS pathways, DTBP can reduce the virulence of pathogenic bacteria without necessarily killing them, which is crucial for overcoming resistance mechanisms.
- Endocrine Modulation : Binding to estrogen receptors may disrupt normal hormonal functions, leading to adverse health effects.
Case Studies
- Antioxidant Efficacy Study : A study reported that DTBP isolated from endophytic Streptomyces exhibited high antioxidant activity with an IC50 of 60 µg/ml in DPPH assays .
- Antimicrobial Efficacy Against Pseudomonas aeruginosa : Another study demonstrated that DTBP could significantly inhibit biofilm formation and virulence factor secretion in Pseudomonas aeruginosa, indicating its potential use in treating infections caused by this pathogen .
Q & A
What are the optimal synthetic routes for 2,2'-Dithiobis(4-tert-butylphenol), and how can oxidative coupling efficiency be maximized?
Basic Research Question
The synthesis typically involves oxidative coupling of 4-tert-butylphenol thiol precursors. A common method uses oxidizing agents like iodine or hydrogen peroxide under controlled conditions. To maximize efficiency, maintain stoichiometric ratios (1:1 thiol-to-oxidizer), and optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .
Which analytical techniques are most effective for characterizing 2,2'-Dithiobis(4-tert-butylphenol) and confirming its structural integrity?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : Confirm disulfide bond formation (absence of thiol proton signals at ~1–2 ppm) and tert-butyl group integration (δ 1.3 ppm for 18H).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Diffraction (XRD) : Resolve crystal structure and bond angles, particularly the S–S bond length (~2.0 Å) .
How can researchers evaluate the antioxidant activity of 2,2'-Dithiobis(4-tert-butylphenol) in experimental models?
Basic Research Question
Use the DPPH radical scavenging assay : Prepare a 0.1 mM DPPH solution in ethanol, mix with varying compound concentrations, and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values and compare to standards like BHT. Include controls for solvent effects and validate via kinetic studies to assess reaction time dependency .
What mechanistic insights exist for the cleavage of the disulfide bond in 2,2'-Dithiobis(4-tert-butylphenol) under photochemical conditions?
Advanced Research Question
Ultraviolet (UV) photolysis at 330 nm generates thiyl radicals, which undergo geminate recombination or dimerization. Use picosecond transient absorption spectroscopy to track radical lifetimes and quantify recombination rates. Compare with computational models (e.g., DFT) to map energy barriers for bond cleavage .
How should researchers address contradictions in reported bioactivity data (e.g., IC50 variability) for dithiobis derivatives?
Advanced Research Question
Potential factors include:
- Purity : Verify via HPLC (>95% purity).
- Assay Conditions : Standardize pH (e.g., 7.4 for physiological studies), temperature, and solvent (DMSO concentration <1%).
- Cellular Models : Use isogenic cell lines to minimize genetic variability. Cross-validate results with orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence) .
Can 2,2'-Dithiobis(4-tert-butylphenol) act as a ligand in coordination chemistry, and what are its implications for catalytic or biomedical applications?
Advanced Research Question
Yes, the sulfur atoms can coordinate with transition metals (e.g., Pt(II) or Pd(II)). Synthesize complexes by reacting the compound with metal salts (e.g., K2PtCl4) in DMSO. Characterize via FTIR (shift in S–S stretching ~500 cm⁻¹) and assess catalytic activity in alcohol oxidation or antibacterial assays .
What methodologies are recommended for assessing the thermal stability of 2,2'-Dithiobis(4-tert-butylphenol) in polymer matrices?
Basic Research Question
Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Compare decomposition onset temperatures (Td) with control antioxidants (e.g., BHT). Complement with differential scanning calorimetry (DSC) to identify phase transitions and oxidative stability .
How do structural modifications (e.g., alkyl chain length) in dithiobis derivatives influence their bioactivity and physicochemical properties?
Advanced Research Question
Modify the tert-butyl group to shorter (methyl) or longer (dodecyl) chains. Assess:
- Lipophilicity : Measure logP values via shake-flask method.
- Bioactivity : Test antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria.
- Solubility : Use UV-Vis spectroscopy in aqueous/organic solvent systems.
Longer chains enhance lipid membrane interaction but reduce aqueous solubility .
What experimental protocols ensure stability of 2,2'-Dithiobis(4-tert-butylphenol) during long-term storage or under reactive oxygen species (ROS)-rich conditions?
Basic Research Question
Store in amber vials at –20°C under argon. For ROS-rich environments, add stabilizers like BHT (0.1% w/w) and monitor degradation via HPLC. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of 2,2'-Dithiobis(4-tert-butylphenol) in complex systems?
Advanced Research Question
Use density functional theory (DFT) to calculate bond dissociation energies (BDE) for the S–S bond. Perform molecular dynamics (MD) simulations in lipid bilayers to predict membrane permeability. Validate with experimental data (e.g., radical trapping assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
